(R)-Prilocaine chemical structure and properties
(R)-Prilocaine chemical structure and properties
An In-Depth Technical Guide to (R)-Prilocaine: Structure, Properties, and Methodologies
Introduction
Prilocaine is a local anesthetic of the amino amide type, first synthesized by Claes Tegner and Nils Löfgren.[1] Pharmacologically similar to lidocaine, it is distinguished by its chemical structure as a toluidine derivative.[2] Prilocaine is widely utilized in medical and dental procedures to induce temporary, localized numbness.[3][4] It functions by reversibly blocking nerve impulse generation and conduction, thereby preventing the transmission of pain signals.[5][6] The molecule possesses a stereocenter, leading to the existence of two enantiomers: (R)-Prilocaine and (S)-Prilocaine.[7] While it is clinically used as a racemic mixture, understanding the properties of the individual enantiomers is crucial for advanced drug development and toxicological studies. This guide provides a detailed technical overview of the (R)-enantiomer of Prilocaine, focusing on its chemical structure, physicochemical properties, mechanism of action, metabolism, and relevant experimental protocols for its synthesis and analysis.
Chemical Identity and Physicochemical Properties
(R)-Prilocaine is the R-enantiomer of N-(2-methylphenyl)-2-(propylamino)propanamide. Its unique structural and physicochemical characteristics are fundamental to its anesthetic activity and pharmacokinetic profile.
Chemical Structure:
Caption: Chemical structure of (R)-Prilocaine.
The structure consists of a hydrophilic secondary amine and a lipophilic aromatic ring, linked by an amide bond. This amphipathic nature is critical for its ability to penetrate nerve membranes and bind to its target.
Physicochemical Data Summary:
| Property | Value | Source(s) |
| IUPAC Name | (2R)-N-(2-methylphenyl)-2-(propylamino)propanamide | [8] |
| Synonyms | (R)-(-)-Prilocaine, D-(-)-Prilocaine | |
| CAS Number | 721-50-6 (for racemic mixture) | [9] |
| Molecular Formula | C₁₃H₂₀N₂O | [9] |
| Molecular Weight | 220.31 g/mol | [8] |
| Melting Point | 37-38 °C | |
| Boiling Point | 159-162 °C at 0.1 mm Hg | |
| pKa | 7.89 | [8] |
| Water Solubility | 541 mg/L | [8] |
| logP (Octanol/Water) | 2.11 | [8] |
| Appearance | White or almost white, crystalline powder | [10] |
Mechanism of Action: Sodium Channel Blockade
As an amide-type local anesthetic, the primary mechanism of action for (R)-Prilocaine is the blockade of voltage-gated sodium channels on the neuronal cell membrane.[3][5] This action inhibits the generation and propagation of nerve impulses, resulting in a loss of sensation.
The process begins with the diffusion of the uncharged base form of prilocaine across the nerve sheath and cell membrane. Once inside the neuron (axoplasm), the lower intracellular pH facilitates the protonation of the tertiary amine, converting it into its active, cationic form. This charged cation then binds to a specific receptor site within the pore of the voltage-gated sodium channel.[5][11] This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for membrane depolarization and the generation of an action potential.[3][5] By preventing depolarization from reaching the threshold potential, the nerve impulse is effectively blocked.[6]
Caption: Mechanism of (R)-Prilocaine action on neuronal sodium channels.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of prilocaine is characterized by rapid metabolism, which contributes to its lower systemic toxicity compared to lidocaine.[12][13] The stereochemistry of prilocaine introduces enantioselective differences in its pharmacokinetics.
Absorption, Distribution, Metabolism, and Excretion (ADME):
-
Absorption: The rate of systemic absorption depends on the site of administration and the presence of vasoconstrictors like epinephrine.[11]
-
Distribution: Prilocaine has a greater tissue distribution than lidocaine.[12] A study on the enantiomers found that the unbound fraction of R(-)-prilocaine in plasma (70%) was slightly smaller than that of S(+)-prilocaine (73%).[14]
-
Metabolism: Prilocaine is rapidly and extensively metabolized, primarily by hepatic amidases, but also in the kidneys and lungs.[2][13] The initial and most significant step is hydrolysis of the amide bond. This rapid biotransformation leads to a shorter plasma half-life compared to other amide anesthetics.[13]
-
Excretion: Metabolites are primarily excreted by the kidneys.[13]
Enantioselectivity: Pharmacokinetic studies in healthy volunteers have demonstrated enantioselectivity. The total plasma clearance of R(-)-prilocaine (2.57 L/min) is significantly faster than that of S(+)-prilocaine (1.91 L/min).[14] Consequently, the terminal half-life of R(-)-prilocaine (87 min) is shorter than that of its S(+) counterpart (124 min).[14] This difference is likely due to a higher intrinsic metabolic clearance for the (R)-enantiomer.[14]
Metabolic Pathway: The primary metabolic pathway involves the hydrolysis of the amide linkage by hepatic amidases to form o-toluidine and N-propylalanine .[13][15] O-toluidine is the metabolite responsible for the most significant adverse effect of prilocaine: methemoglobinemia.[15][16] It is further metabolized through pathways including N-acetylation and ring hydroxylation.[17]
Caption: Simplified metabolic pathway of (R)-Prilocaine.
Toxicology Profile: Methemoglobinemia
The primary dose-limiting toxicity of prilocaine is methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state.[18] Methemoglobin (MetHb) is incapable of binding and transporting oxygen, leading to functional anemia and tissue hypoxia.[18][19]
Mechanism: This adverse effect is directly linked to the metabolite o-toluidine .[15][16] O-toluidine and its derivatives are potent oxidizing agents that accelerate the conversion of hemoglobin to methemoglobin.[13][16]
Clinical Presentation: Clinically significant methemoglobinemia can occur when MetHb levels exceed 10-15%, often manifesting as cyanosis (a grayish or slate-blue discoloration of the skin, lips, and nail beds), tachycardia, headache, and dizziness.[13][18] Levels above 60% can lead to coma and death.[15] The risk increases significantly with doses of prilocaine exceeding 600 mg (or >8 mg/kg) in healthy adults.[15][19]
Management: If symptomatic cyanosis occurs, the standard treatment is the intravenous administration of a 1% methylene blue solution (1 to 2 mg/kg body weight) over five minutes.[13] Methylene blue acts as a cofactor for NADPH-MetHb reductase, accelerating the reduction of MetHb back to functional hemoglobin.
Methodologies
Protocol for Chemical Synthesis of Prilocaine
The synthesis of prilocaine is a two-step process involving the formation of an amide bond followed by a nucleophilic substitution.[20]
Objective: To synthesize racemic prilocaine from o-toluidine.
Materials:
-
o-Toluidine
-
α-bromopropionyl bromide
-
Propylamine
-
Anhydrous diethyl ether
-
Sodium bicarbonate solution (aqueous)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and reflux apparatus
Step-by-Step Protocol:
-
Step 1: Synthesis of 2-bromo-N-(2-methylphenyl)propanamide a. Dissolve o-toluidine in a suitable anhydrous solvent (e.g., diethyl ether) in a three-necked flask equipped with a dropping funnel and a condenser. b. Cool the solution in an ice bath. c. Slowly add an equimolar amount of α-bromopropionyl bromide dropwise to the cooled solution with constant stirring. d. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours to ensure the reaction goes to completion. e. Cool the mixture and wash it sequentially with water, dilute sodium bicarbonate solution (to neutralize any excess acid), and finally with brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the intermediate, 2-bromo-N-(2-methylphenyl)propanamide.[20]
-
Step 2: Synthesis of Prilocaine a. Dissolve the intermediate from Step 1 in a suitable solvent. b. Add an excess (at least two molar equivalents) of propylamine to the solution. One equivalent acts as the nucleophile, and the second neutralizes the HBr formed during the reaction. c. Heat the mixture under reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture and remove the excess propylamine and solvent under reduced pressure. e. Dissolve the residue in diethyl ether and wash with water to remove propylamine hydrobromide salt. f. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude prilocaine. g. The final product can be purified by crystallization or column chromatography.[20]
Caption: Workflow for the chemical synthesis of Prilocaine.
Protocol for HPLC Determination of Prilocaine in Human Plasma
This protocol is based on established methods for quantifying prilocaine in biological matrices.[21][22]
Objective: To determine the concentration of prilocaine in human plasma samples using a reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection.
Materials and Equipment:
-
HPLC system with a UV detector, pump, and autosampler
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 4 µm particle size)
-
Human plasma (blank, spiked calibrators, and unknown samples)
-
Prilocaine reference standard
-
Lidocaine (as internal standard)
-
Methanol (HPLC grade)
-
Ammonium phosphate
-
Sodium hydroxide
-
Diisopropyl ether
-
Centrifuge, vortex mixer, and sample vials
Step-by-Step Protocol:
-
Preparation of Mobile Phase and Standards: a. Mobile Phase: Prepare a mobile phase consisting of Methanol and 4.35 mmol/L ammonium phosphate buffer (pH 7.0) in a 60:40 (v/v) ratio.[21] Filter and degas the mobile phase before use. b. Stock Solutions: Prepare stock solutions of prilocaine and the internal standard (lidocaine) in methanol. c. Calibrators and Controls: Prepare a series of calibrator and quality control (QC) samples by spiking blank human plasma with known concentrations of prilocaine.
-
Sample Preparation (Liquid-Liquid Extraction): a. To 200 µL of plasma sample (calibrator, QC, or unknown), add a known amount of the internal standard (lidocaine).[22] b. Add sodium hydroxide solution to make the sample alkaline. c. Add an extraction solvent (e.g., diisopropyl ether), vortex vigorously for 1-2 minutes, and then centrifuge to separate the layers.[21] d. Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the dried extract in a known volume of the mobile phase.[21]
-
HPLC Analysis: a. Set the HPLC column temperature and flow rate (e.g., 1 mL/min). b. Set the UV detector to a wavelength of 237 nm.[21] c. Inject the reconstituted sample onto the HPLC system. d. Record the chromatograms. Prilocaine and lidocaine should be well-separated. In a typical setup, prilocaine elutes at approximately 14 minutes and lidocaine at 25 minutes.[21]
-
Quantification: a. Construct a calibration curve by plotting the peak area ratio (prilocaine/internal standard) against the nominal concentration of the calibrators. b. Use the regression equation from the calibration curve to calculate the concentration of prilocaine in the unknown samples.
Conclusion
(R)-Prilocaine is a well-established local anesthetic with a distinct profile characterized by intermediate potency and duration of action, and notably, lower systemic toxicity compared to its counterparts. Its pharmacology is intrinsically linked to its chemical structure, particularly its stereochemistry, which influences its pharmacokinetic properties. The primary limitation remains the dose-dependent risk of methemoglobinemia, a direct consequence of its metabolism to o-toluidine. A thorough understanding of its mechanism, metabolic fate, and associated toxicities, supported by robust analytical and synthetic methodologies, is essential for its safe and effective application in clinical practice and for guiding future research in anesthetic drug development.
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